5-(2-Bromoethyl)-2-chloropyridine
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Overview
Description
The compound “5-(2-Bromoethyl)-2-chloropyridine” is a halogenated organic compound. Halogenated organic compounds are a large class of chemicals that contain one or more halogens (fluorine, chlorine, bromine, or iodine) combined with carbon and other elements .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as “5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane” and “2′-(2-bromoethyl) adenosine monophosphate” have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of “this compound” was not found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as boiling point, melting point, density, refractive index, etc. These properties were not found for “this compound”, but similar compounds like “2-Bromoethanol” have these properties documented .Scientific Research Applications
Selective Amination Catalysis
5-(2-Bromoethyl)-2-chloropyridine serves as a starting material in selective amination reactions. A study detailed amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, yielding 5-amino-2-chloropyridine with excellent chemoselectivity and high yield, indicating its utility in synthesizing complex organic compounds (Ji, Li, & Bunnelle, 2003).
Halogen Exchange Reactions
The compound is also significant in halogen exchange reactions. Research on silyl-mediated halogen/halogen displacement in pyridines highlighted transformations like converting 2-chloropyridine to 2-bromopyridine, demonstrating the compound's role in synthetic chemistry for substituting halogen groups (Schlosser & Cottet, 2002).
Multitopic Metal Ion-Binding Modules
The compound is pivotal in creating multitopic metal ion-binding modules for supramolecular nanoengineering. An efficient synthesis of bis- and tris-5-(2, 2'-bipyridines) using 5-(2-chloropyridine) synthon was noted, facilitating the creation of multitopic metal ion-binding scaffolds with a large variety of bridging units and substituents, indicating its significance in molecular engineering (Baxter, 2000).
Nucleophilic Substitution Reactions
Rapid nucleophilic displacement reactions of halides like 5-bromopyrimidine with nucleophiles under microwave irradiation, involving this compound, indicate its role in efficient synthesis processes, providing a superior method compared to classical heating processes (Cherng, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets . For instance, bromoethyl-containing compounds have been reported to interact with enzymes like Oxygen-insensitive NAD (P)H nitroreductase and Chymotrypsin-like elastase family member 1 . These enzymes play crucial roles in various biological processes, including metabolism and protein degradation.
Mode of Action
Bromoethyl-containing compounds are known to form covalent bonds with the amino acid residues in the active sites of their target enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and affecting the cellular processes it is involved in.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways involving the targeted enzymes
Pharmacokinetics
Bromine atoms are known to enhance lipophilicity, which could improve the compound’s absorption and distribution
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may induce changes in cellular processes such as metabolism and protein degradation
properties
IUPAC Name |
5-(2-bromoethyl)-2-chloropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFWUODXHKZRAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
369610-28-6 |
Source
|
Record name | 5-(2-bromoethyl)-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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